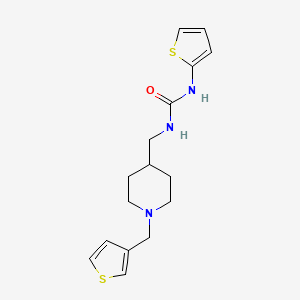
5-bromo-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide is a compound characterized by a unique combination of bromo, propylsulfonyl, tetrahydroisoquinolin, and furan carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Synthesis
The synthesis begins with the preparation of 1,2,3,4-tetrahydroisoquinoline through a reduction reaction.
Subsequent bromination introduces the bromine atom at the 5-position of the tetrahydroisoquinoline ring.
Sulfonation
Propylsulfonyl chloride is then reacted with the bromo-substituted tetrahydroisoquinoline under acidic conditions to form the corresponding propylsulfonyl derivative.
Furan-2-Carboxamide Formation
Finally, the functionalization with furan-2-carboxylic acid is carried out under amide bond formation conditions, typically using coupling reagents like EDCI and HOBt in an aprotic solvent.
Industrial Production Methods
Industrial production of this compound would involve scalable methods for each of the steps mentioned above, often optimizing reaction times, temperatures, and solvent systems for maximum yield and purity. Large-scale production also necessitates considerations for cost-efficiency, safety, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety.
Reduction: : Reduction reactions can target the bromo group to potentially yield the de-brominated derivative.
Substitution: : Nucleophilic substitution reactions are feasible, especially involving the bromo group.
Common Reagents and Conditions
Oxidation: : Using reagents like KMnO₄ or CrO₃ in acidic media.
Reduction: : Catalytic hydrogenation using Pd/C.
Substitution: : Reacting with nucleophiles like thiols or amines in the presence of a base such as NaHCO₃.
Major Products
Oxidation typically produces hydroxylated derivatives.
Reduction yields de-brominated or partially reduced intermediates.
Substitution reactions lead to new functionalized derivatives with varied properties.
Scientific Research Applications
The compound 5-bromo-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide has a wide range of scientific research applications, particularly in the fields of medicinal chemistry and biological studies.
Medicinal Chemistry: : It serves as a lead compound in the development of novel pharmaceuticals due to its unique structural framework and biological activity. Researchers are exploring its potential as an anticancer, anti-inflammatory, or neuroprotective agent.
Biological Studies: : The compound is used to study cellular pathways and mechanisms, as its interactions with specific molecular targets provide insights into cellular functions and disease mechanisms.
Industrial Applications: : Its diverse reactivity also makes it a candidate for the synthesis of complex molecules in industrial chemistry, potentially useful in the production of polymers or advanced materials.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide involves its interaction with molecular targets, typically proteins or enzymes. The compound’s structure allows it to fit into binding sites, influencing the function of these targets. For instance:
Molecular Targets: : It might interact with kinase enzymes, modulating their activity and affecting downstream signaling pathways.
Pathways: : This interaction could lead to altered cellular processes like apoptosis, proliferation, or differentiation, depending on the specific pathways involved.
Comparison with Similar Compounds
When comparing this compound with similar molecules, its uniqueness becomes evident through its combined structural features and reactivity profiles.
Similar Compounds
5-bromo-2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl derivatives: : These share part of the structure but lack the furan carboxamide moiety.
Furan-2-carboxamide derivatives: : These compounds are similar but do not have the tetrahydroisoquinoline core.
There you have it! Happy to elaborate on any part of this.
Properties
IUPAC Name |
5-bromo-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O4S/c1-2-9-25(22,23)20-8-7-12-3-4-14(10-13(12)11-20)19-17(21)15-5-6-16(18)24-15/h3-6,10H,2,7-9,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCJGCIXZQBZRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{(E)-[(3-chloro-2-fluorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2684410.png)
![2,4-Dimethyl-6-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2684411.png)

![(Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2684413.png)
![1-(thiophen-2-yl)-3-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea](/img/structure/B2684414.png)


![ethyl 4-(2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate](/img/structure/B2684418.png)



![3-(4-Fluorophenyl)-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene](/img/structure/B2684427.png)

![Tert-butyl N-[4-[(2-chloropyrimidine-5-carbonyl)amino]cyclohexyl]carbamate](/img/structure/B2684429.png)
